Divergent Physicochemical Profiles: LogP as a Key Determinant of Membrane Permeability and Oral Bioavailability Potential
The target compound exhibits a predicted logP of 1.52, placing it in an optimal range for oral absorption, while the 4-carboxylic acid analog (1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid) exhibits a substantially lower logP of -0.1228, indicating significantly higher hydrophilicity and potentially reduced passive membrane permeability .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 1.52 |
| Comparator Or Baseline | 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid: -0.1228 |
| Quantified Difference | Δ logP ≈ 1.64 (target compound is approximately 44-fold more lipophilic based on logP difference) |
| Conditions | Predicted ACD/LogP values; no experimental determination available |
Why This Matters
This difference is critical for projects requiring cellular activity or in vivo oral bioavailability, where excessively hydrophilic compounds often fail due to poor membrane permeation.
